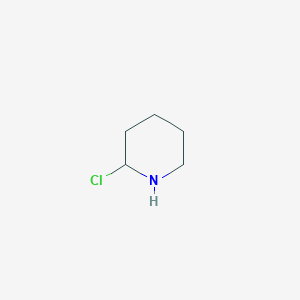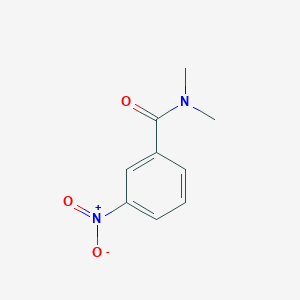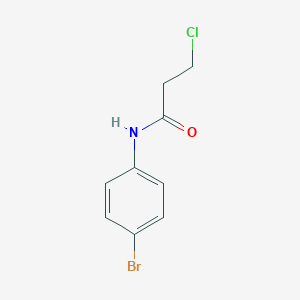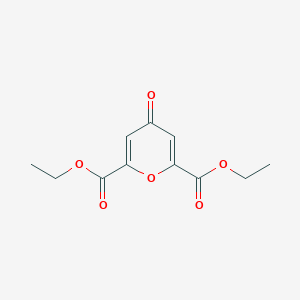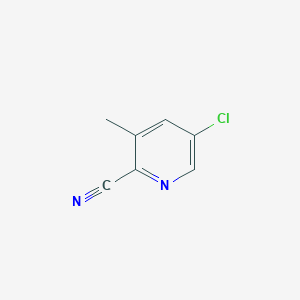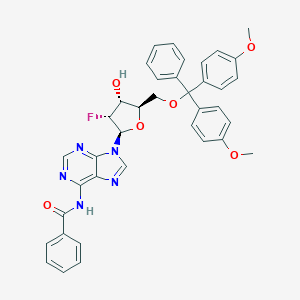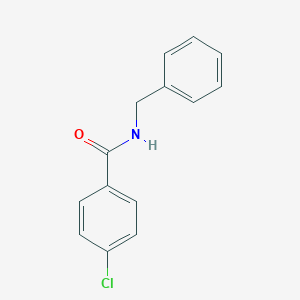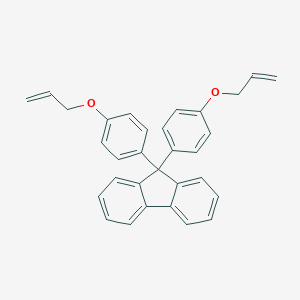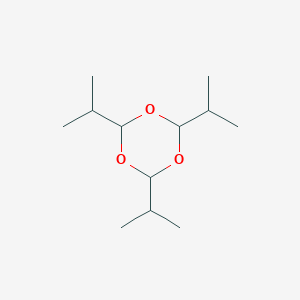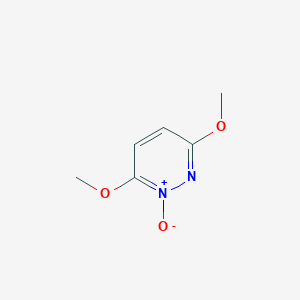
3,6-Dimethoxypyridazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxypyridazine 1-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a potent antioxidant and its potential use as a therapeutic agent in the treatment of a variety of diseases. In
Applications De Recherche Scientifique
3,6-Dimethoxypyridazine 1-oxide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of oxidative stress. Studies have shown that 3,6-Dimethoxypyridazine 1-oxide has potent antioxidant properties, which may make it useful in the treatment of a variety of diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxypyridazine 1-oxide is not fully understood, but it is thought to involve its ability to scavenge free radicals and other reactive oxygen species. This compound has been shown to be effective at reducing oxidative stress in a variety of cell types, including neuronal cells and immune cells.
Effets Biochimiques Et Physiologiques
3,6-Dimethoxypyridazine 1-oxide has been found to have a number of interesting biochemical and physiological effects. In addition to its antioxidant properties, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,6-Dimethoxypyridazine 1-oxide has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its potent antioxidant properties, which make it useful for studying oxidative stress in a variety of cell types. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful for studying the mechanisms of action of these types of compounds. However, one limitation of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are a number of future directions for research on 3,6-Dimethoxypyridazine 1-oxide. One area of research that is of particular interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations for its use in scientific research. Overall, 3,6-Dimethoxypyridazine 1-oxide is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3,6-Dimethoxypyridazine 1-oxide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,6-dimethoxypyridazine with hydrogen peroxide in the presence of a catalyst. This reaction yields 3,6-Dimethoxypyridazine 1-oxide, which can then be purified and isolated for use in scientific research.
Propriétés
Numéro CAS |
1703-08-8 |
|---|---|
Nom du produit |
3,6-Dimethoxypyridazine 1-oxide |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3,6-dimethoxy-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-3-4-6(11-2)8(9)7-5/h3-4H,1-2H3 |
Clé InChI |
UGYUYAXKYLZYFT-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
SMILES canonique |
COC1=N[N+](=C(C=C1)OC)[O-] |
Autres numéros CAS |
1703-08-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




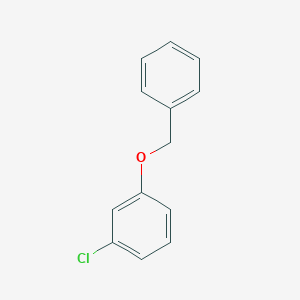
![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
